2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrrolidine ring, a chlorobenzoyl group, and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Scientific Research Applications
2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various bioactive molecules.
Biology: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in the treatment of diseases due to its biological activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of maleic anhydride with aromatic amines to form (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then reacted with thionyl chloride to yield the desired pyrrolidine derivatives . The chlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction, and the pyrimidine moiety is attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: The chlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring yields pyrrolidin-2-ones, while reduction of the chlorobenzoyl group produces benzyl alcohol derivatives.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyrrolidin-2,5-diones: These derivatives also contain the pyrrolidine ring and are used in medicinal chemistry.
Pyrrolizines: These compounds have a similar structure and are investigated for their biological properties.
Uniqueness
2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic applications. The presence of the chlorobenzoyl group and pyrimidine moiety distinguishes it from other pyrrolidine derivatives, providing unique interactions with biological targets.
Properties
IUPAC Name |
(3-chlorophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-12-4-1-3-11(9-12)14(20)19-8-5-13(10-19)21-15-17-6-2-7-18-15/h1-4,6-7,9,13H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCJUUJIORYWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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